2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These derivatives have been studied for their DNA intercalation activities as anticancer agents . They have been designed, synthesized, and evaluated against HepG2, HCT-116, and MCF-7 cells .
Synthesis Analysis
The compound is synthesized based on a fused-triazole backbone with two C-amino groups as substituents . The synthesis process involves designing and evaluating the compound against various cell lines .Molecular Structure Analysis
The molecular structure of the compound is based on a fused-triazole backbone with two C-amino groups as substituents . This structure is shown to be a promising building block for the construction of very thermally stable energetic materials .Chemical Reactions Analysis
The compound exhibits DNA intercalation activities as an anticancer agent . It potently intercalates DNA, which is nearly equipotent to that of doxorubicin .Physical and Chemical Properties Analysis
The compound exhibits superior thermostability . It surpasses its analogues in terms of thermal stability . The compound also exhibits remarkable thermal stabilities as well as low impact and friction sensitivities .Scientific Research Applications
Synthesis and Derivative Formation
Triazoloquinoxaline derivatives are synthesized through various chemical reactions, offering a platform for developing potentially bioactive molecules. For example, methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates are formed via DCC coupling methods, leading to amino acid derivatives linked to triazoloquinoxaline moiety, which are obtained in good yields. The N-regioisomeric methyl 2-[3-(4-phenyl-1-thioxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)propanamido]alkanoates are efficiently produced through azide coupling methods in good to moderate yields (Fathalla, 2015).
Potential Biological Activities
Various studies suggest that triazoloquinoxaline derivatives may have significant biological activities. For instance, the synthesis of novel 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones has been explored as a new class of H1-antihistaminic agents, with some compounds showing promising in vivo activity and negligible sedation compared to standard drugs (Alagarsamy, Giridhar, & Yadav, 2005).
Mechanism of Action
Target of Action
The primary target of this compound is the c-Met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular processes such as growth, regeneration, and healing .
Mode of Action
The compound interacts with its target, c-Met kinase, by inhibiting its activity . This inhibition disrupts the normal functioning of the kinase, leading to changes in the cellular processes it controls .
Biochemical Pathways
The inhibition of c-Met kinase affects various biochemical pathways. One of the key pathways influenced is the cell cycle . The compound’s action can lead to changes in cell cycle progression, potentially leading to cell death .
Pharmacokinetics
These profiles can provide insights into the compound’s bioavailability and other pharmacokinetic properties .
Result of Action
The compound’s action results in significant anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . It exhibits excellent inhibitory effects, with IC50 values in the micromolar range .
Properties
IUPAC Name |
2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N5O2/c1-11-24-25-17-18(29)26(14-7-2-3-8-15(14)27(11)17)10-16(28)23-13-6-4-5-12(9-13)19(20,21)22/h2-9H,10H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRFXIKBAIHNHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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